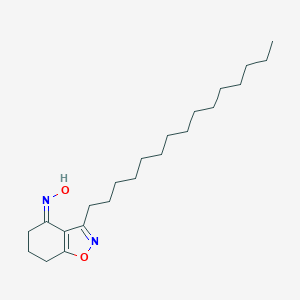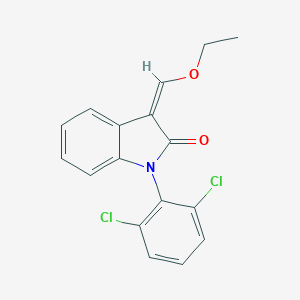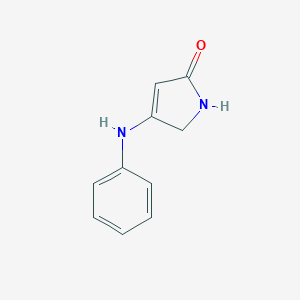
3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime, also known as PD168393, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PD168393 belongs to the class of benzisoxazole derivatives and is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Wirkmechanismus
3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways involved in cell growth and survival. This inhibition leads to a decrease in cell proliferation and an increase in apoptosis, ultimately resulting in the suppression of tumor growth.
Biochemical and Physiological Effects:
3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has been shown to have a selective inhibitory effect on the EGFR tyrosine kinase, with minimal effects on other related kinases. In addition to its anti-cancer properties, 3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has also been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has several advantages for use in laboratory experiments, including its high potency and selectivity for the EGFR tyrosine kinase. However, its low solubility and stability in aqueous solutions can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime, including its use in combination therapies with other anti-cancer agents, as well as its potential as a therapeutic agent for other diseases such as neurodegenerative disorders. Further studies are also needed to fully understand the mechanism of action of 3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime and its effects on different cell types and signaling pathways.
Synthesemethoden
3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime can be synthesized through a multistep process involving the condensation of 2-amino-5-nitrophenol with pentadecyl bromide followed by reduction and subsequent reaction with hydroxylamine hydrochloride. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has been extensively studied for its potential as an anti-cancer agent due to its ability to inhibit the EGFR tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth and differentiation. Overexpression or mutation of the EGFR gene has been implicated in the development and progression of various types of cancer, including lung, breast, and colon cancer.
Eigenschaften
Produktname |
3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime |
|---|---|
Molekularformel |
C22H38N2O2 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(NZ)-N-(3-pentadecyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C22H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-22-19(23-25)17-15-18-21(22)26-24-20/h25H,2-18H2,1H3/b23-19- |
InChI-Schlüssel |
RNLIKOTUPOSZCH-NMWGTECJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC1=NOC2=C1/C(=N\O)/CCC2 |
SMILES |
CCCCCCCCCCCCCCCC1=NOC2=C1C(=NO)CCC2 |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=NOC2=C1C(=NO)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)
![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)

![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)

